N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[3-[(3-Chlorophenyl)sulfamoyl]-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine scaffold. Its structure combines a sulfamoyl group attached to a 3-chlorophenyl moiety and a carboxamide linkage to a substituted benzodioxine ring.
Properties
Molecular Formula |
C22H19ClN2O5S |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H19ClN2O5S/c1-14-5-7-17(13-21(14)31(27,28)25-18-4-2-3-16(23)12-18)24-22(26)15-6-8-19-20(11-15)30-10-9-29-19/h2-8,11-13,25H,9-10H2,1H3,(H,24,26) |
InChI Key |
MCBWVRAYBKNFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 396.90 g/mol. The structure features a benzodioxine core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.90 g/mol |
| LogP | 2.9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains, showing effective inhibition of growth at low concentrations.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research involving cell lines has demonstrated that the compound can inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The benzodioxine moiety may affect signaling pathways related to inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as sulfonamide linkages, benzodioxine cores, or chlorophenyl substituents. Data are synthesized from diverse sources (see references for details).
Key Observations
Sulfonamide Derivatives: The target compound’s 3-chlorophenyl sulfamoyl group is structurally distinct from the 5-chloro-2,4-dimethoxyphenyl sulfamoyl group in . The latter’s methoxy substituents may enhance solubility but reduce metabolic stability compared to the target’s unsubstituted chlorophenyl group.
Benzodioxine Carboxamide Analogs: The butyrylamino and furan-2-carbonylamino substituents in and replace the sulfamoyl group in the target. These modifications likely alter hydrophobicity and hydrogen-bonding capacity, impacting target binding or pharmacokinetics.
Molecular Weight and Drug-Likeness: The target compound (484.93 g/mol) exceeds Lipinski’s recommended limit (500 g/mol), unlike smaller analogs such as the butyrylamino derivative (340.38 g/mol) . This may limit oral bioavailability unless specific prodrug strategies are employed.
Research Implications
- Structure-Activity Relationships (SAR) : The sulfamoyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), whereas furan or morpholine substituents in analogs could modulate selectivity.
- Pharmacokinetics: Higher molecular weight and sulfonamide content in the target compound may increase plasma protein binding compared to non-sulfonamide analogs .
- Synthetic Feasibility : The robust yields of triazole-thione derivatives suggest that introducing sulfamoyl groups on aromatic rings is synthetically tractable, supporting further exploration of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
